2,2-DIETHYL 1-METHYL 1-BENZENESULFONAMIDO-1-(TRIFLUOROMETHYL)ETHANE-1,2,2-TRICARBOXYLATE
Übersicht
Beschreibung
2,2-DIETHYL 1-METHYL 1-BENZENESULFONAMIDO-1-(TRIFLUOROMETHYL)ETHANE-1,2,2-TRICARBOXYLATE is a complex organic compound characterized by its unique structural features It contains a benzenesulfonamido group, a trifluoromethyl group, and multiple carboxylate groups
Wissenschaftliche Forschungsanwendungen
2,2-DIETHYL 1-METHYL 1-BENZENESULFONAMIDO-1-(TRIFLUOROMETHYL)ETHANE-1,2,2-TRICARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it useful in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIETHYL 1-METHYL 1-BENZENESULFONAMIDO-1-(TRIFLUOROMETHYL)ETHANE-1,2,2-TRICARBOXYLATE involves multiple steps, typically starting with the preparation of the benzenesulfonamido precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-DIETHYL 1-METHYL 1-BENZENESULFONAMIDO-1-(TRIFLUOROMETHYL)ETHANE-1,2,2-TRICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The benzenesulfonamido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Wirkmechanismus
The mechanism of action of 2,2-DIETHYL 1-METHYL 1-BENZENESULFONAMIDO-1-(TRIFLUOROMETHYL)ETHANE-1,2,2-TRICARBOXYLATE involves its interaction with specific molecular targets. The benzenesulfonamido group can form strong interactions with proteins and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its target sites. The carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-DIETHYL 1-METHYL 1-BENZENESULFONAMIDO-1-(METHYL)ETHANE-1,2,2-TRICARBOXYLATE: This compound is similar in structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2,2-DIETHYL 1-METHYL 1-BENZENESULFONAMIDO-1-(CHLORO)ETHANE-1,2,2-TRICARBOXYLATE: The presence of a chloro group instead of a trifluoromethyl group alters the compound’s reactivity and interactions with biological targets.
Uniqueness
The presence of the trifluoromethyl group in 2,2-DIETHYL 1-METHYL 1-BENZENESULFONAMIDO-1-(TRIFLUOROMETHYL)ETHANE-1,2,2-TRICARBOXYLATE imparts unique properties, such as increased stability and enhanced bioavailability
Eigenschaften
IUPAC Name |
1-O,1-O-diethyl 2-O-methyl 2-(benzenesulfonamido)-3,3,3-trifluoropropane-1,1,2-tricarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO8S/c1-4-28-13(22)12(14(23)29-5-2)16(15(24)27-3,17(18,19)20)21-30(25,26)11-9-7-6-8-10-11/h6-10,12,21H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYWQRMOGXJHLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.